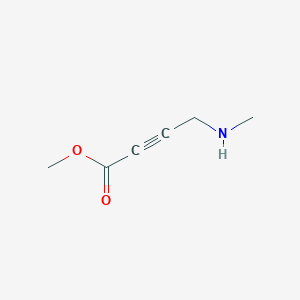

Methyl 4-(methylamino)but-2-ynoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9NO2 |

|---|---|

Molecular Weight |

127.14 g/mol |

IUPAC Name |

methyl 4-(methylamino)but-2-ynoate |

InChI |

InChI=1S/C6H9NO2/c1-7-5-3-4-6(8)9-2/h7H,5H2,1-2H3 |

InChI Key |

UYKYWNMCLIUZMO-UHFFFAOYSA-N |

Canonical SMILES |

CNCC#CC(=O)OC |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering precise insights into the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

High-Resolution ¹H and ¹³C NMR for Chemical Shift and Coupling Constant Analysis

High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the molecular structure through chemical shifts (δ), which indicate the electronic environment of a nucleus, and coupling constants (J), which reveal connectivity between neighboring nuclei. libretexts.org For Methyl 4-(methylamino)but-2-ynoate, the expected spectra would feature distinct signals corresponding to the methyl ester, the N-methyl group, and the methylene (B1212753) protons.

Predicted ¹H NMR Data: The proton NMR spectrum is expected to show four distinct signals. The integration of these signals would correspond to the number of protons in each environment (3H, 3H, 2H, and 1H for the amine proton).

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -OCH₃ | 3.7 - 3.8 | Singlet (s) |

| -NH- | Variable (1.0 - 3.0) | Broad Singlet (br s) |

| -CH₂-N- | ~3.4 | Singlet (s) or Triplet (t) |

| -N-CH₃ | ~2.4 | Singlet (s) |

Note: The multiplicity of the -CH₂- signal would be a singlet due to the separation from other protons by the alkyne group. The amine proton (-NH-) chemical shift can be variable and its signal may be broad.

Predicted ¹³C NMR Data: The ¹³C NMR spectrum is anticipated to display five signals, one for each unique carbon atom in the molecule. Carbonyl carbons are characteristically found at the low-field end of the spectrum (160-220 ppm). libretexts.org The alkyne carbons have distinctive shifts, and the sp³ hybridized carbons of the methyl and methylene groups appear at higher fields.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 150 - 170 |

| -C ≡C-CH₂ | 75 - 90 |

| -C≡C -CH₂ | 75 - 90 |

| -OC H₃ | 50 - 55 |

| -C H₂-N- | 35 - 45 |

| -N-C H₃ | 30 - 40 |

Note: Chemical shift values are predictions based on typical ranges for these functional groups. libretexts.orglibretexts.orgvaia.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations

While 1D NMR provides primary structural data, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the precise connectivity of the molecular framework. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. sdsu.edu For this compound, a key correlation would be expected between the amine proton (-NH-) and the adjacent methylene protons (-CH₂-), confirming their proximity, although this coupling can sometimes be absent or difficult to observe.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons, providing one-bond ¹H-¹³C connectivity. sdsu.eduyoutube.com This would definitively link the proton signals for the methoxy (B1213986), methylene, and N-methyl groups to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-4 bond) couplings between protons and carbons. sdsu.eduyoutube.com It is essential for piecing together the molecular skeleton. Key expected HMBC correlations for this compound would include:

The methoxy protons (-OCH₃) to the ester carbonyl carbon (C=O).

The methylene protons (-CH₂-) to both alkyne carbons and the N-methyl carbon.

The N-methyl protons (-N-CH₃) to the methylene carbon (-CH₂-).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bond connectivity. princeton.edu This can help to confirm conformational details. A potential NOESY correlation could be observed between the methylene (-CH₂-) protons and the N-methyl (-N-CH₃) protons.

Dynamic NMR Studies for Conformational Dynamics and Energy Barriers (Applicable to Related Structures)

Molecules containing nitrogen atoms can exhibit dynamic behaviors such as ring inversions or restricted rotation around C-N bonds, which can be studied using variable temperature (VT) NMR. ddg-pharmfac.netresearchgate.net In N-substituted morpholine (B109124) and benzazepine derivatives, for instance, distinct conformers have been observed at room temperature due to restricted rotation around amide or carbamate (B1207046) C-N bonds. ddg-pharmfac.netresearchgate.net For this compound, dynamic NMR studies could potentially reveal information about the energy barrier to rotation around the C(sp)-C(sp³) bond or conformational exchange related to the methylamino group.

Application of NMR in Stereochemical Assignments

This compound is an achiral molecule and therefore does not have stereoisomers such as enantiomers or diastereomers. The primary role of NMR in this context is to confirm the compound's constitutional isomerism—ensuring the correct arrangement of atoms and functional groups—and to verify its purity by confirming the absence of isomeric byproducts that may have formed during synthesis. chemicalbook.com

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Intramolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netresearchgate.net

Characteristic Absorption Bands of Alkynoate and Methylamino Functionalities

The FT-IR and Raman spectra of this compound would be dominated by absorption bands characteristic of its key functional groups.

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C≡C (Alkyne) | Stretch | 2100 - 2260 | Weak to Medium | Strong |

| C=O (Ester) | Stretch | 1715 - 1735 | Strong | Medium |

| N-H (Amine) | Stretch | 3300 - 3500 | Medium, Broad | Weak |

| C-O (Ester) | Stretch | 1000 - 1300 | Strong | Medium |

| C-N (Amine) | Stretch | 1020 - 1250 | Medium | Medium |

| N-H (Amine) | Bend | 1550 - 1650 | Medium | Weak |

The alkyne C≡C stretching vibration is often weak in the IR spectrum but produces a strong signal in the Raman spectrum, making Raman spectroscopy particularly useful for identifying this functional group. nih.gov Conversely, the ester C=O stretch gives a very strong and characteristic absorption band in the IR spectrum. researchgate.net The N-H stretch of the secondary amine is expected to appear as a single, somewhat broad band in the 3300-3500 cm⁻¹ region.

Investigation of Intramolecular Hydrogen Bonding (IHB) in Related Amino-Substituted Enaminones/Enoates

In molecules like this compound, which contain both a hydrogen bond donor (the N-H group) and an acceptor (the carbonyl oxygen), the potential for intramolecular hydrogen bonding (IHB) is a key feature influencing their conformation and reactivity. Spectroscopic studies on related primary and secondary enaminones have shown that they predominantly exist in a Z,s-Z geometric form, particularly in nonpolar solvents. scielo.br This conformation is stabilized by an intramolecular hydrogen bond between the amino proton and the carbonyl oxygen. scielo.bracs.org

This phenomenon, often described as Resonance-Assisted Hydrogen Bonding (RAHB), involves a heteroconjugated system (···O=C−C=C−NH···) where the hydrogen bond strength is enhanced by π-electron delocalization. acs.org The strength of this N−H···O bond can be substantial, with estimated energies influenced by substituents that affect the proton affinity difference between the nitrogen and oxygen atoms. acs.org For instance, electron-withdrawing groups can increase the N-H acidity, leading to stronger hydrogen bonds. acs.org The presence and strength of such bonds are typically inferred from spectroscopic data, such as the chemical shift of the NH proton in NMR spectra and the position of the N-H stretching frequency in IR spectra. acs.orgsujps.com In similar enaminone systems, the NH chemical shifts indicate a hydrogen bonding effect comparable to that in enaminothiones. sujps.com

The polarity of the solvent can disrupt this intramolecular bond. An increase in solvent polarity, especially with solvents capable of forming strong intermolecular hydrogen bonds, can lead to a greater population of the E geometric forms, where IHB is not possible. scielo.br

Correlation of Experimental and Theoretically Calculated Vibrational Frequencies

The vibrational properties of molecules provide a sensitive probe of their structure and bonding. The correlation of experimentally measured vibrational frequencies (from IR and Raman spectroscopy) with those calculated using theoretical methods is a powerful tool for structural elucidation and the assignment of spectral bands. researchgate.netnih.gov

Quantum chemical calculations, particularly using Density Functional Theory (DFT) methods like B3LYP, have proven effective in predicting the vibrational spectra of organic molecules, including those with intramolecular hydrogen bonds. researchgate.netresearchgate.net To improve the agreement between calculated and experimental frequencies, it is common practice to apply a scaling factor to the computed wavenumbers. This scaling corrects for systematic errors arising from factors like vibrational anharmonicity and incomplete basis sets. researchgate.net For example, a dual scaling factor approach might be used, with one factor for higher frequency modes and another for lower frequency modes. researchgate.net

For related enaminone systems, theoretical calculations have been used to simulate their spectra, showing excellent agreement with experimental data after scaling. researchgate.net This correlation allows for a confident assignment of vibrational modes, including the characteristic stretches of the N-H, C=O, and C=C bonds involved in the conjugated and hydrogen-bonded system. Discrepancies between experimental and calculated values are generally found to be minimal after appropriate scaling. researchgate.net

Table 1: Illustrative Correlation of Vibrational Frequencies for a Related Aniline Compound

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| N-H Stretch | 3430 | 3455 |

| C-N Stretch | 1278 | 1285 |

| Ring Vibrations | 1603, 1500 | 1610, 1505 |

Note: Data is illustrative for aniline, a related compound containing an amino group, to demonstrate the correlation principle. Actual values for this compound would require specific experimental and computational analysis. researchgate.net

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns.

High-Resolution Mass Spectrometry for Isomeric Differentiation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental composition of a molecule and its fragments. nih.govmdpi.com For a compound like this compound, HRMS is invaluable for distinguishing it from any potential isomers—molecules with the same chemical formula but different atomic arrangements. While standard mass spectrometry might show identical integer m/z values for isomers, HRMS can differentiate them based on their exact masses, which will differ due to the precise mass of their constituent atoms. docbrown.info This capability is essential for confirming the identity of a synthesized compound and for analyzing complex mixtures where isomers may be present. mdpi.comtaylorfrancis.com

Analysis of Fragmentation Patterns for Structural Confirmation and Mechanistic Insights

The fragmentation pattern observed in an electron ionization (EI) mass spectrum provides a molecular fingerprint that is characteristic of the compound's structure. The molecular ion ([M]⁺•) is formed by the removal of an electron and can undergo various fragmentation pathways. libretexts.org For this compound, key fragmentation patterns can be predicted based on the known behavior of esters and amines. rsc.orglibretexts.orgmiamioh.edu

Expected fragmentation pathways include:

α-cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common pathway for amines. miamioh.edu This would result in the loss of a hydrogen radical or a methyl radical from the nitrogen substituent.

Loss of the alkoxy group: Esters frequently undergo cleavage of the C-O bond, leading to the loss of the methoxy radical (•OCH₃, 31 u) or a neutral methanol (B129727) molecule. libretexts.orgdocbrown.info The resulting acylium ion is resonance-stabilized.

McLafferty Rearrangement: While less likely due to the alkyne functionality, if there were a suitable gamma-hydrogen, a McLafferty rearrangement could occur. libretexts.org

Cleavage of the butynyl chain: Fragmentation can also occur along the carbon chain, leading to various smaller charged fragments. libretexts.org

The analysis of these fragments helps to piece together the original structure, confirming the presence of the methylamino group, the ester functionality, and the four-carbon chain.

Table 2: Predicted Fragmentation for this compound

| m/z Value | Possible Fragment Ion | Neutral Loss |

| 127 | [C₆H₉NO₂]⁺• | Molecular Ion (M⁺•) |

| 112 | [C₅H₆NO₂]⁺ | •CH₃ |

| 96 | [C₅H₆NO]⁺ | •OCH₃ |

| 68 | [C₄H₆N]⁺ | •COOCH₃ |

| 58 | [C₃H₈N]⁺ | C₃HO₂ |

Note: These are predicted fragmentation patterns. Actual fragmentation would be confirmed by experimental data.

X-ray Crystallography for Solid-State Molecular Structure Determination

While spectroscopic methods provide valuable data on molecular structure and conformation, particularly in the gas or solution phase, X-ray crystallography offers definitive information about the arrangement of atoms in the solid state. nih.gov Although a crystal structure for this compound itself is not publicly available, analysis of closely related enaminone derivatives provides significant insight into the likely solid-state structure. nih.govmdpi.comresearchgate.net

X-ray crystallographic studies on enaminone derivatives have successfully determined key structural parameters such as:

Bond lengths and angles: Precise measurements of the C=O, C=C, C-N, and N-H bond lengths can confirm the degree of electron delocalization within the conjugated system. nih.govmdpi.com

Intramolecular and Intermolecular Interactions: Crucially, X-ray crystallography can directly visualize and measure the geometry of the intramolecular N-H···O hydrogen bond, confirming its presence and providing data on the H···O distance and the N-H···O angle. nih.gov It also reveals how molecules pack in the crystal lattice and identifies any intermolecular hydrogen bonds or other interactions that stabilize the crystal structure. mdpi.comnih.gov

For a related compound, methyl 4-(4'-bromophenyl)amino-6-methyl-2-oxocyclohex-3-en-1-oate, X-ray analysis established its precise conformation and the geometry of the enaminone system. nih.gov Such studies are foundational for understanding structure-activity relationships and for validating the results of theoretical calculations. nih.gov

Computational and Theoretical Investigations of Methyl 4 Methylamino but 2 Ynoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure (the arrangement of electrons) of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, providing insights into a compound's stability, reactivity, and spectroscopic characteristics.

Optimization of Molecular Geometry and Conformational Analysis

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. For a flexible molecule like Methyl 4-(methylamino)but-2-ynoate, which has rotatable bonds, multiple stable conformations (spatial arrangements) may exist.

Conformational analysis involves systematically exploring these different arrangements to identify the most energetically favorable conformers. This process would reveal the preferred bond lengths, bond angles, and dihedral angles of this compound. However, specific optimized geometric parameters and a conformational energy profile for this compound are not available in published literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energies and coefficients)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. An FMO analysis for this compound would calculate the energies of these orbitals and map their distribution across the molecule. This would help identify the most likely sites for nucleophilic and electrophilic attack. Despite the utility of this analysis, specific HOMO-LUMO energy values and coefficient data for this compound have not been reported in scientific literature.

Fictional Data Table: Example of FMO Analysis Results This table is a hypothetical example to illustrate how data from an FMO analysis would be presented. No such data has been published for this compound.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational wavenumbers)

DFT calculations can accurately predict various spectroscopic parameters. By calculating the magnetic shielding around each nucleus, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). Furthermore, by calculating the vibrational frequencies of the molecular bonds, a theoretical Infrared (IR) spectrum, represented by vibrational wavenumbers, can be generated. These predicted spectra are invaluable for interpreting experimental data and confirming a molecule's structure.

A computational study on this compound would produce a set of predicted NMR chemical shifts for each unique hydrogen and carbon atom and a list of vibrational frequencies corresponding to the stretching and bending of its various bonds (C≡C, C=O, C-N, C-H, N-H). No such theoretical spectroscopic data has been published.

Fictional Data Table: Example of Predicted ¹³C NMR Chemical Shifts This table is a hypothetical example to illustrate how data from a spectroscopic prediction would be presented. No such data has been published for this compound.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 155.8 |

| C≡C-CH₂ | 85.3 |

| -C≡C-CO | 78.1 |

| O-CH₃ | 52.5 |

| N-CH₂ | 40.2 |

Natural Bond Orbital (NBO) Analysis for Understanding Electron Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, which aligns with the classic Lewis structure concept. This method provides detailed insights into the electron density distribution within a molecule.

NBO analysis can quantify the delocalization of electron density from a filled "donor" orbital (like a bond or a lone pair) to an empty "acceptor" orbital (like an antibonding orbital). This electron delocalization, known as hyperconjugation, contributes to molecular stability. For this compound, NBO analysis would reveal interactions between the nitrogen lone pair, the pi systems of the alkyne and carbonyl groups, and adjacent sigma bonds. However, specific NBO analysis, including stabilization energies from donor-acceptor interactions for this compound, is not available in the literature.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density to define atoms and the chemical bonds between them. nih.gov By locating critical points in the electron density, QTAIM can characterize the nature of chemical bonds (e.g., covalent, ionic, or hydrogen bonds). nih.govuni.lu

Key parameters derived from QTAIM analysis at a bond critical point (BCP), such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the strength and type of interaction. A QTAIM study of this compound would provide a quantitative description of the bonding, including the covalent character of the carbon-carbon and carbon-nitrogen bonds and potential intramolecular non-covalent interactions. There are no published QTAIM studies for this specific molecule.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a vital tool for elucidating the step-by-step pathway of a chemical reaction, known as its mechanism. By modeling the reactants, products, and any intermediate structures, chemists can calculate the energy of the transition states that connect them. This allows for the determination of activation energies, which control the rate of the reaction.

For a molecule like this compound, which contains multiple reactive sites (the amine, the alkyne, the ester), computational modeling could be used to predict its behavior in various reactions, such as cycloadditions, nucleophilic additions, or rearrangements. These studies would map out the potential energy surface for a given reaction, identifying the most likely reaction pathway. At present, no computational studies on the reaction mechanisms involving this compound have been published.

Transition State Analysis for Key Reaction Pathways

Transition state analysis is a cornerstone of computational chemistry, providing critical insights into the feasibility and kinetics of a chemical reaction. By calculating the energy and geometry of transition states, chemists can predict reaction rates and understand the factors that control reaction pathways. For this compound, several reaction pathways, including cycloadditions and nucleophilic additions, are of interest.

Key reaction pathways for ynamides often involve their interaction with various reactants, such as alkynes, nitriles, and allenes, frequently mediated by transition metal catalysts. researchgate.netrsc.org Theoretical calculations, particularly DFT, are employed to model these interactions and map out the potential energy surface of the reaction.

A representative example is the [2+2+2] cycloaddition of an ynamide with two molecules of a nitrile, often catalyzed by a gold complex. researchgate.net The transition state for such a reaction would involve the coordinated approach of the reactants. Computational analysis would typically provide the activation energy (ΔG‡), which is the energy barrier that must be overcome for the reaction to proceed. The geometry of the transition state, including bond lengths and angles of the forming and breaking bonds, would also be determined.

Table 1: Representative Calculated Transition State Data for a Hypothetical [4+2] Cycloaddition Reaction of this compound with a Dienophile

| Parameter | Value | Description |

| Activation Energy (ΔG‡) | 20-30 kcal/mol | The free energy barrier for the reaction. |

| Forming C-C Bond 1 | ~2.1-2.3 Å | The distance between the alkyne carbon of the ynamide and a terminus of the diene. |

| Forming C-C Bond 2 | ~2.2-2.4 Å | The distance between the other alkyne carbon of the ynamide and the other terminus of the diene. |

| Reaction Type | Concerted, Asynchronous | The bonds are formed in a single step but not to the same extent at the transition state. |

Note: The values in this table are illustrative and based on typical DFT calculations for cycloaddition reactions of similar ynamides. Specific values for this compound would require dedicated computational studies.

The analysis of the transition state would reveal whether the reaction proceeds through a concerted (one-step) or stepwise mechanism. In many ynamide cycloadditions, a concerted but asynchronous pathway is observed, where the new chemical bonds are formed in a single step but with unequal progress at the transition state. acs.org This asynchronicity can have significant implications for the stereochemical outcome of the reaction.

Stereochemical Preference Prediction in Addition and Cycloaddition Reactions

The prediction of stereochemical outcomes is a crucial aspect of computational studies on ynamide reactions, as many of these transformations can generate chiral centers. nih.gov The stereoselectivity (diastereoselectivity or enantioselectivity) of a reaction is determined by the relative energies of the transition states leading to the different stereoisomeric products.

In the context of this compound, addition reactions across the alkyne can lead to the formation of enamides with specific E/Z stereochemistry. Cycloaddition reactions can create multiple new stereocenters, leading to the possibility of various diastereomers and enantiomers.

Computational models can predict the preferred stereochemical outcome by comparing the activation energies of the competing transition states. The stereoisomer formed via the lower energy transition state is predicted to be the major product. This is often referred to as Curtin-Hammett control.

For instance, in a catalyzed addition of a nucleophile to this compound, the facial selectivity (attack from the Re or Si face of the alkyne) would be determined by the steric and electronic interactions in the respective transition states. The use of chiral ligands on a metal catalyst can induce enantioselectivity by creating a chiral environment that favors one transition state over the other.

Table 2: Illustrative Predicted Stereochemical Ratios for a Hypothetical Asymmetric Addition to this compound

| Transition State | Relative Free Energy (ΔΔG‡, kcal/mol) | Predicted Product Ratio (Major:Minor) | Stereochemical Outcome |

| TS-Re (attack from Re face) | 0.0 | 95 : 5 | Major Enantiomer |

| TS-Si (attack from Si face) | 2.0 | Minor Enantiomer |

Note: This table provides a hypothetical example of how computational chemistry can predict stereochemical outcomes. The energy difference between the transition states (ΔΔG‡) is used to calculate the expected ratio of stereoisomers. The actual values for a specific reaction of this compound would depend on the reactants, catalyst, and computational method used.

The factors influencing stereoselectivity are multifaceted and can include:

Steric Hindrance: The non-bonding interactions between bulky groups on the ynamide, the reactant, and the catalyst.

Electronic Effects: The electronic nature of the substituents on the ynamide and the reactant can influence the geometry and stability of the transition states.

Catalyst-Substrate Interactions: In catalyzed reactions, the coordination of the ynamide and the reactant to the metal center plays a pivotal role in determining the stereochemical approach. acs.org

Reactivity and Transformation Pathways of Methyl 4 Methylamino but 2 Ynoate

Reactions Involving the But-2-ynoate (B8739756) Triple Bond

The carbon-carbon triple bond in Methyl 4-(methylamino)but-2-ynoate is flanked by a methylamino group on one side and an electron-withdrawing methyl ester group on the other. This electronic arrangement polarizes the alkyne, rendering the carbon atom beta to the ester group (C3) highly electrophilic and susceptible to attack by various nucleophiles.

Nucleophilic Addition Reactions (e.g., with diverse nucleophiles)

The primary reaction pathway for the activated alkyne is nucleophilic addition, often proceeding as a conjugate or Michael-type addition. numberanalytics.com A wide array of nucleophiles can attack the electrophilic C3 carbon of the but-2-ynoate system. This reaction is initiated by the attack of the nucleophile on the alkyne, which breaks the pi-bond and forms a transient, resonance-stabilized intermediate that is subsequently protonated to yield the final addition product, typically an α,β-unsaturated carbonyl compound. libretexts.org

The general mechanism involves the nucleophile adding to the triple bond, followed by protonation to yield a more stable substituted alkene. libretexts.org The reaction can be promoted by either basic or acidic conditions, depending on the nature of the nucleophile. libretexts.org

Table 1: Examples of Nucleophilic Addition to the But-2-ynoate System

| Nucleophile Type | Example Nucleophile | Product Class |

|---|---|---|

| Thiols | Ethanethiol (EtSH) | Methyl 4-(methylamino)-3-(ethylthio)but-2-enoate |

| Amines | Diethylamine (Et₂NH) | Methyl 3-(diethylamino)-4-(methylamino)but-2-enoate |

| Organocuprates | Lithium dimethylcuprate ((CH₃)₂CuLi) | Methyl 3-methyl-4-(methylamino)but-2-enoate |

| Cyanide | Sodium Cyanide (NaCN) | Methyl 3-cyano-4-(methylamino)but-2-enoate |

Cycloaddition Reactions (e.g., 1,3-dipolar cycloadditions involving the alkynoate)

The electron-deficient nature of the alkynoate triple bond makes it an excellent "dipolarophile" for cycloaddition reactions, particularly 1,3-dipolar cycloadditions. wikipedia.org This type of reaction is a powerful method for constructing five-membered heterocyclic rings in a single, often stereospecific, step. wikipedia.org The alkyne reacts with a 1,3-dipole, a molecule containing a three-atom pi-system with four electrons, to form the heterocyclic product. youtube.com

Common 1,3-dipoles used in these reactions include organic azides, nitrile oxides, and nitrones. The reaction with an alkyne as the dipolarophile typically results in the formation of an aromatic heterocyclic ring. wikipedia.org For instance, the reaction with an organic azide (B81097) yields a 1,2,3-triazole, a reaction often referred to as the Huisgen cycloaddition. wikipedia.org

Table 2: 1,3-Dipolar Cycloaddition Reactions

| 1,3-Dipole | Example | Resulting Heterocycle |

|---|---|---|

| Organic Azide | Phenylazide (PhN₃) | 1,2,3-Triazole |

| Nitrile Oxide | Benzonitrile oxide (PhCNO) | Isoxazole |

| Nitrone | C-Phenyl-N-methylnitrone | Isoxazoline |

| Diazoalkane | Methyl diazoacetate | Pyrazole nih.gov |

Hydrogenation and Reduction Pathways of the Alkynoate Moiety

The triple bond of the alkynoate can be selectively reduced to either an alkene or a fully saturated alkane depending on the reaction conditions and catalyst employed. youtube.com

Partial Reduction to a Cis-Alkene: Catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline), allows for the syn-addition of one equivalent of hydrogen gas (H₂). libretexts.orgyoutube.com This selectively reduces the alkyne to a cis- or (Z)-alkene without further reduction to the alkane. libretexts.org The use of a nickel boride (P-2) catalyst can also achieve this transformation. youtube.com

Partial Reduction to a Trans-Alkene: To obtain the trans- or (E)-alkene, a dissolving metal reduction is typically used. This involves reacting the alkyne with sodium or lithium metal in liquid ammonia (B1221849) at low temperatures. youtube.com The mechanism proceeds through a radical anion intermediate, which preferentially adopts a trans configuration to minimize steric repulsion before being protonated. youtube.com

Complete Reduction to an Alkane: Full saturation of the carbon-carbon triple bond to an alkane is achieved through catalytic hydrogenation with standard catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under an atmosphere of hydrogen gas. libretexts.org This process adds two equivalents of H₂ across the triple bond, first forming the alkene intermediate which is then rapidly reduced to the corresponding alkane. youtube.com

Table 3: Reduction Pathways of the Alkynoate Moiety

| Reagents and Conditions | Product | Stereochemistry/Outcome |

|---|---|---|

| H₂, Lindlar's Catalyst | Methyl 4-(methylamino)but-2-enoate | Cis (Z)-alkene |

| Na, liquid NH₃ | Methyl 4-(methylamino)but-2-enoate | Trans (E)-alkene |

| H₂ (excess), Pd/C or PtO₂ | Methyl 4-(methylamino)butanoate | Fully saturated alkane |

Reactivity of the Methylamino Group

The secondary amine functionality in this compound is a key reactive center, exhibiting both basic and nucleophilic properties due to the lone pair of electrons on the nitrogen atom. byjus.com

Amine Reactivity (e.g., acylation, alkylation, nucleophilic properties)

As a typical secondary amine, the methylamino group undergoes a variety of characteristic reactions.

Acylation: The amine readily reacts with acylating agents such as acid chlorides and acid anhydrides in a nucleophilic acyl substitution. byjus.comlibretexts.org This reaction, typically performed in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the acid byproduct, yields a stable N-substituted amide. byjus.com Over-acylation does not occur because the resulting amide is significantly less nucleophilic than the starting amine. libretexts.org

Alkylation: The nitrogen atom can act as a nucleophile and attack alkyl halides in an Sₙ2 reaction. ucalgary.ca This alkylation converts the secondary amine into a tertiary amine. The reaction can be difficult to control, as the tertiary amine product is also nucleophilic and can be further alkylated by excess alkyl halide to form a quaternary ammonium (B1175870) salt. ucalgary.calibretexts.org

Nucleophilic Properties: Beyond acylation and alkylation, the amine's lone pair allows it to act as a nucleophile towards other electrophiles, such as opening epoxide rings or participating in other conjugate addition reactions.

Table 4: Reactivity of the Methylamino Group

| Reaction Type | Reagent Class | Example Reagent | Product Type |

|---|---|---|---|

| Acylation | Acid Chloride | Acetyl chloride (CH₃COCl) | N-acyl amide |

| Alkylation | Alkyl Halide | Iodomethane (CH₃I) | Tertiary amine |

| Quaternization | Alkyl Halide (excess) | Iodomethane (CH₃I) | Quaternary ammonium salt |

Participation in Intramolecular Cyclization Reactions (If applicable)

The bifunctional nature of this compound presents the possibility for intramolecular reactions, where the nucleophilic amine attacks the electrophilic alkyne within the same molecule. Such a reaction would involve the nitrogen atom attacking the C3 position of the but-2-ynoate system.

This transformation would constitute a 5-endo-dig cyclization to form a five-membered ring. According to Baldwin's rules, 5-endo-dig cyclizations are generally disfavored for geometric reasons. However, these rules are not absolute and such reactions can be promoted under certain conditions, often requiring transition metal catalysis to facilitate the process. While direct, uncatalyzed intramolecular cyclization may be slow or inefficient, studies on similar amino ester systems have shown that intramolecular cyclization can be a viable pathway for forming lactams (cyclic amides), with the rate being highly dependent on the resulting ring size and reaction conditions. nih.gov For instance, the formation of five- and six-membered rings via intramolecular cyclization can be facile. nih.gov Therefore, while challenging, the intramolecular cyclization of this compound to form a cyclic enamine or related heterocyclic structure remains a potential transformation pathway, likely requiring specific catalytic methods. rsc.org

Transformations of the Ester Functionality

Transesterification Reactions

Transesterification is a process where the alcohol portion of an ester is exchanged with another alcohol. acs.org For this compound, this involves replacing the methyl group with a different alkyl or aryl group. This reaction can be catalyzed by either acids or bases. acs.org

Under basic conditions, an alkoxide nucleophile attacks the electrophilic carbonyl carbon of the ester. youtube.com The reaction proceeds through a tetrahedral intermediate, followed by the elimination of methoxide (B1231860) to yield the new ester. youtube.com To drive the equilibrium towards the desired product, the incoming alcohol is often used as the solvent. acs.org

Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. acs.org The new alcohol then attacks the activated carbonyl, and after a series of proton transfer steps, methanol (B129727) is eliminated. acs.org

The presence of the methylamino group can influence the reaction. While the amino group can be protonated under acidic conditions, potentially complicating the reaction, selective O-acylation of amino alcohols can be achieved under certain catalytic conditions without amide formation. organic-chemistry.org For instance, specific catalysts like yttrium or zinc clusters have been shown to selectively promote transesterification in the presence of amino groups. organic-chemistry.org

Table 1: Examples of Catalysts for Selective Transesterification of Amino Alcohols

| Catalyst System | Description | Reference |

| Yttrium-based catalysts | Promotes selective O-acylation of amino alcohols. | organic-chemistry.org |

| Tetranuclear zinc clusters | Catalyzes transesterification under mild conditions, tolerating various functional groups. | organic-chemistry.org |

| N-Heterocyclic Carbenes (NHCs) | Organocatalysts that enhance the nucleophilicity of alcohols for acylation. | organic-chemistry.org |

Hydrolysis and Ester Cleavage under Controlled Conditions

Hydrolysis of the ester functionality in this compound leads to the formation of 4-(methylamino)but-2-ynoic acid and methanol. This reaction can be carried out under acidic or basic conditions. libretexts.org

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is a reversible process. libretexts.orgdalalinstitute.com It requires heating the ester in the presence of a large excess of water and a strong acid catalyst. libretexts.org

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. libretexts.org It involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, leading to the formation of a carboxylate salt and methanol. libretexts.org The free carboxylic acid can then be obtained by acidification. libretexts.org The kinetics of alkaline hydrolysis of amino acid esters have been studied, and the rate is influenced by factors such as the charge of the species (protonated vs. unprotonated amino group). publish.csiro.au Protonation of the amino group can significantly increase the rate of hydroxide ion attack. publish.csiro.au

Controlled cleavage of the ester can be important in synthetic pathways where the carboxylic acid is needed for subsequent reactions, or in biological contexts where the ester may act as a prodrug, releasing the active carboxylic acid upon hydrolysis. The rate of hydrolysis can be influenced by the presence of metal ions, which can catalyze the reaction. nih.gov

Interplay of Functional Groups: Cooperative and Competitive Reactions

The presence of three distinct functional groups in this compound—a secondary amine, an alkyne, and a methyl ester—leads to a rich and complex reactivity profile. The interplay between these groups governs the chemo-, regio-, and stereoselectivity of its transformations.

Chemo-, Regio-, and Stereoselectivity in Multifunctional Transformations

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. wikipedia.org In the case of this compound, a reagent could potentially react with the amine, the alkyne, or the ester. The outcome of a reaction is highly dependent on the nature of the reagent and the reaction conditions. For example, a reducing agent like lithium aluminum hydride would likely reduce the ester to an alcohol, while a milder reducing agent like sodium borohydride (B1222165) might selectively reduce a ketone in the presence of an ester. youtube.com The choice of catalyst is also crucial; for instance, certain catalysts can promote O-acylation of amino alcohols over N-acylation. organic-chemistry.org

Regioselectivity is the preference for a reaction to occur at one position over another. masterorganicchemistry.com For example, in addition reactions to the alkyne, the attacking species could add to either of the two sp-hybridized carbons. The regiochemical outcome is influenced by electronic and steric factors of the substituents on the alkyne.

Stereoselectivity is the preferential formation of one stereoisomer over another. masterorganicchemistry.com Reactions involving the creation of a new stereocenter, or transformations of existing ones, can proceed with varying degrees of stereoselectivity. For instance, the reduction of the alkyne to an alkene can lead to either the cis or trans isomer, depending on the reaction conditions. The synthesis of specific diastereoisomers of related cyclic amino acids has been achieved with good stereoselectivity. researchgate.net

Table 2: Factors Influencing Selectivity in Multifunctional Molecules

| Selectivity Type | Influencing Factors | General Principles | Reference |

| Chemoselectivity | Reagent reactivity, catalyst choice, protecting groups, reaction conditions. | A reagent will preferentially react with the most reactive functional group. wikipedia.org | wikipedia.orgnih.gov |

| Regioselectivity | Electronic effects (inductive, resonance), steric hindrance. | Addition to unsymmetrical alkynes often follows Markovnikov or anti-Markovnikov patterns depending on the mechanism. | masterorganicchemistry.com |

| Stereoselectivity | Steric hindrance, reaction mechanism (e.g., syn vs. anti addition), chiral catalysts or auxiliaries. | Reactions often favor the formation of the thermodynamically more stable stereoisomer. | masterorganicchemistry.com |

Mechanistic Investigations of Complex Transformations

Detailed mechanistic studies on the complex transformations of this compound are not extensively reported in the literature. However, the reactivity can be inferred from studies of related compounds and general principles of organic chemistry. Mechanistic investigations of reactions involving similar functional group arrays often employ techniques such as kinetic studies, isotopic labeling, and computational modeling to elucidate the reaction pathways.

For example, in reactions involving both the amine and the alkyne, intramolecular cyclization is a possible pathway. The mechanism of such a reaction would involve nucleophilic attack of the amino group onto the alkyne, which could be promoted by a metal catalyst. The regioselectivity of this cyclization would be a key aspect to investigate.

Understanding the mechanism is crucial for controlling the outcome of reactions. For instance, in the Reformatsky reaction of related bromo-esters, an E to Z inversion was observed, indicating a complex mechanism and the formation of a lactone intermediate. researchgate.net Similarly, mechanistic studies on the chiral inversion of related compounds have shown the involvement of CoA-thioester intermediates. masterorganicchemistry.com These examples highlight the importance of detailed mechanistic investigations to predict and control the reactivity of multifunctional molecules like this compound.

Applications As Synthetic Intermediates and Building Blocks in Advanced Organic Synthesis

Precursor in the Synthesis of Nitrogen-Containing Heterocycles

The presence of both a nitrogen nucleophile and a reactive alkyne moiety within the same molecule makes Methyl 4-(methylamino)but-2-ynoate an ideal starting material for the construction of various nitrogen-containing heterocyclic systems. These heterocycles are core structures in many pharmaceuticals, agrochemicals, and materials.

Pyrroles and Pyrazolines: The synthesis of five-membered nitrogen heterocycles like pyrroles and pyrazolines often involves the reaction of carbonyl compounds with amines or hydrazines. While direct synthesis from this compound is plausible, related methodologies highlight its potential. For instance, the Knorr pyrrole (B145914) synthesis and related methods utilize the condensation of α-amino ketones with β-keto esters. nih.gov A biocatalytic version of this reaction has been developed using transaminases to generate the α-amino ketone in situ, which then reacts with a β-keto ester to form the pyrrole. nih.gov

Pyrazolines are commonly synthesized through the cyclization of α,β-unsaturated carbonyl compounds (chalcones) with hydrazine (B178648) hydrate. rsc.org The reaction of an alkynoate, such as a derivative of this compound, with a hydrazine could proceed via a Michael addition followed by cyclization to yield pyrazoline structures.

Pyridines and Pyrazines: Six-membered heterocycles like pyridines can be synthesized through metal-catalyzed [2+2+2] cycloaddition reactions of alkynes and nitriles. acs.orgacs.org Ruthenium(II) complexes, for example, have been shown to efficiently catalyze the cocyclization of diynes with nitriles to form pyridines. acs.orgacs.org this compound, with its internal alkyne, could potentially participate in such cycloadditions with another alkyne and a nitrile to generate highly substituted pyridines. Another powerful method involves the C-H activation of imines and their subsequent reaction with alkynes to build the pyridine (B92270) ring. nih.govorganic-chemistry.org

Pyrazine synthesis can be achieved through the self-condensation and oxidation of α-amino ketones. youtube.com These key intermediates can be generated biocatalytically from α-diketones using transaminases. nih.gov Alternatively, the dehydrogenative coupling of 2-amino alcohols, catalyzed by earth-abundant metals like manganese, provides a sustainable route to symmetrical 2,5-substituted pyrazines. nih.gov

Isoindolines: The synthesis of isoindolinones, reduced forms of isoindoles, can be accomplished through various methods, including the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehydes with amines. This highlights a general strategy where an amine and a carbonyl-containing fragment are cyclized to form the heterocyclic core.

Table 1: Synthesis of Nitrogen-Containing Heterocycles from Alkyne and Amine Precursors

| Heterocycle | General Synthetic Strategy | Reactants | Potential Role of this compound |

|---|---|---|---|

| Pyrroles | Knorr Pyrrole Synthesis | α-Amino ketones, β-Keto esters | Could be modified to act as the α-amino ketone precursor. |

| Pyridines | [2+2+2] Cycloaddition | Alkynes, Nitriles | Could serve as one of the alkyne components. acs.orgacs.org |

| Pyrazines | Dimerization/Oxidation | α-Amino ketones | Could be a precursor to an appropriately substituted α-amino ketone. nih.govyoutube.com |

| Pyrazolines | Cyclization | α,β-Unsaturated carbonyls, Hydrazines | The alkyne could be converted to a suitable carbonyl for cyclization. rsc.org |

| Isoindolines | Reductive Cyclization | 2-Carboxybenzaldehydes, Amines | The amine functionality could participate in cyclization with an appropriate aromatic carbonyl precursor. |

Role in the Construction of Complex Carbon Frameworks via Cascade and Tandem Reactions

Cascade reactions, also known as tandem or domino reactions, are powerful synthetic strategies where multiple bond-forming events occur in a single operation without the isolation of intermediates. researchgate.net These processes are highly efficient in terms of atom economy, step count, and resource utilization, enabling the rapid construction of complex molecular architectures from simple precursors.

The structure of this compound is well-suited for initiating cascade sequences. The alkyne can undergo a variety of transformations, such as cycloisomerization or nucleophilic attack, to generate a reactive intermediate that then participates in subsequent intramolecular reactions. For example, gold-catalyzed cascade reactions between alkynoic acids and amine nucleophiles have been used to construct polycyclic nitrogen-containing heterocycles in a single step. researchgate.net A similar strategy could be envisioned for this compound, where an initial intramolecular Michael addition of the amine to the alkyne, possibly promoted by a catalyst, could trigger a cascade of cyclizations and rearrangements to form complex polycyclic systems.

Radical cascade reactions involving aryl alkynoates have also been developed for the synthesis of coumarins, where multiple C-C and C-heteroatom bonds are formed in a single process. researchgate.net The electron-deficient alkyne in this compound could similarly participate in radical addition-cyclization cascades to build complex carbocyclic and heterocyclic frameworks.

Utility in Chiral Pool Synthesis

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products, such as amino acids, sugars, and terpenes, as starting materials for the synthesis of complex chiral molecules. mdpi.comwikipedia.org This approach allows for the efficient transfer of chirality from the starting material to the final target molecule.

As a derivative of 4-aminobutanoic acid, this compound can be conceptually linked to the chiral pool of amino acids. mdpi.comunivie.ac.at If synthesized from a chiral precursor, the stereocenter could be used to direct subsequent stereoselective transformations. For example, the synthesis of optically active 4H-chromene derivatives has been achieved through an asymmetric (4+2) cycloaddition of γ-aryl-substituted alkynyl carboxylates with ortho-quinone methides, catalyzed by a chiral phosphine. acs.org This demonstrates a methodology where a chiral catalyst can induce enantioselectivity in reactions of alkyne esters.

The use of α-amino acids as chiral templates is a well-established strategy in asymmetric synthesis. mdpi.com The inherent chirality of the amino acid can influence the stereochemical outcome of reactions at other parts of the molecule. While specific examples utilizing this compound in this context are not prevalent, the principle of using chiral amino acid-derived building blocks is a cornerstone of modern asymmetric synthesis. researchgate.netresearchgate.net

Derivatization to Access New Compound Libraries for Research

The generation of compound libraries for screening in drug discovery and materials science is a critical component of modern research. Derivatization is the process of chemically modifying a molecule to produce a range of analogues with diverse structures and properties. libretexts.org this compound is an excellent scaffold for derivatization due to its multiple functional groups.

The secondary amine can be readily acylated, alkylated, or arylated to introduce a wide variety of substituents. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or reduced to an alcohol. The alkyne is arguably the most versatile handle for derivatization, capable of participating in a plethora of reactions including:

Click Chemistry: The alkyne can undergo copper-catalyzed or strain-promoted azide-alkyne cycloadditions to form triazoles.

Coupling Reactions: Sonogashira, Negishi, and other cross-coupling reactions can be used to attach aryl, vinyl, or alkyl groups to the alkyne.

Reduction: The alkyne can be selectively reduced to either a cis- or trans-alkene, or fully to an alkane, allowing for control over the geometry and saturation of the carbon chain.

Cycloadditions: The alkyne can act as a dienophile or dipolarophile in various cycloaddition reactions to form a range of carbocyclic and heterocyclic rings.

This multi-faceted reactivity allows for the systematic modification of the core structure of this compound, providing access to large and diverse libraries of novel compounds for biological and materials research. nih.gov

Table 2: Potential Derivatization Reactions of this compound

| Functional Group | Reaction Type | Potential Products |

|---|---|---|

| Secondary Amine | Acylation, Alkylation, Arylation | Amides, Tertiary Amines, N-Aryl derivatives |

| Methyl Ester | Hydrolysis, Amidation, Reduction | Carboxylic Acids, Amides, Alcohols |

| Alkyne | Click Chemistry, Coupling Reactions, Reduction, Cycloaddition | Triazoles, Substituted Alkynes/Alkenes, Alkanes, Carbocycles, Heterocycles |

Emerging Research Directions and Future Prospects for Methyl 4 Methylamino but 2 Ynoate Studies

Development of Novel Catalytic Systems for its Synthesis and Transformations

The synthesis and functionalization of ynamides, including Methyl 4-(methylamino)but-2-ynoate, are increasingly driven by the development of innovative catalytic systems. These catalysts aim to enhance reaction efficiency, control stereoselectivity, and enable novel transformations that were previously challenging. nih.govacs.org

A significant area of research is the use of transition metal catalysts. Copper-catalyzed reactions, for instance, have become a cornerstone for ynamide synthesis through the coupling of amides with alkynyl bromides or through oxidative coupling of terminal alkynes with amides. nih.govbrad.ac.uk Gold catalysts, particularly gold(I) complexes, are highly effective in activating the ynamide alkyne for various transformations, including hydroamination and cycloaddition reactions. nih.govacs.orgrsc.org These gold-catalyzed processes often proceed under mild conditions and exhibit high atom economy. For example, gold(I) catalysts can promote the [2+2+2] cycloaddition of ynamides with two molecules of a nitrile to afford substituted pyrimidines. rsc.org

Beyond noble metals, there is a growing interest in employing more earth-abundant and less toxic metals. Zinc-catalyzed ynamide oxidation followed by C-H functionalization is an example of a non-noble-metal-catalyzed process. acs.org Furthermore, metal-free catalytic systems are gaining traction. For instance, the use of triflic acid as a promoter can facilitate the reaction of ynamides with azides to produce β-enaminoamides or oxazolidine-2,4-diones in a highly selective manner. nih.gov

The table below summarizes some of the catalytic systems being explored for ynamide transformations, which are applicable to this compound.

| Catalyst Type | Reaction | Advantages |

| Copper(I/II) | N-alkynylation, Oxidative Coupling | Atom-economical, readily available catalysts. nih.govbrad.ac.uk |

| Gold(I) | Hydroamination, Cycloadditions | High efficiency, mild reaction conditions, catalyst recyclability. nih.govacs.orgrsc.org |

| Scandium(III) | Stereoselective anti-aldol reactions | High diastereoselectivity. nih.gov |

| Metal-free (e.g., TfOH) | Reactions with azides | Avoids use of expensive/toxic metals, high selectivity. nih.gov |

Exploration of Alternative, Sustainable Synthetic Routes

In line with the principles of green chemistry, a major thrust in ynamide research is the development of sustainable synthetic methods. This involves the use of environmentally benign solvents, minimizing waste, and improving energy efficiency.

One promising approach is the use of water as a reaction solvent. While ynamides are traditionally synthesized in dry organic solvents due to their sensitivity to hydrolysis, recent studies have shown that copper-free Sonogashira coupling in water, using a surfactant, can be an effective and environmentally friendly method for their preparation. organic-chemistry.org Similarly, the development of water-removable ynamide coupling reagents simplifies product purification, avoiding the need for column chromatography and reducing solvent usage. rsc.org

One-pot synthesis strategies are also being actively explored to reduce the number of reaction and purification steps, thereby saving time, resources, and minimizing waste. nih.gov A robust one-step synthesis of ynamides from readily available vinyl dichlorides and electron-deficient amides has been developed, which proceeds under mild, open-air conditions without a transition-metal catalyst. nih.gov Such strategies are not only more sustainable but also more cost-effective for large-scale production.

Advanced Mechanistic Investigations via In Situ Spectroscopy and Kinetic Studies

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient transformations. Advanced analytical techniques are being employed to probe the intricate details of ynamide reactions.

In situ Infrared (IR) spectroscopy has proven to be a powerful tool for monitoring the kinetics of ynamide-mediated reactions in real-time. acs.orgnih.gov This technique allows researchers to follow the consumption of reactants and the formation of intermediates and products, providing valuable data for elucidating reaction pathways. For example, in situ IR has been used to study the mechanism of ynamide-mediated peptide bond formation, helping to enhance the efficiency of the process. acs.orgnih.gov

Kinetic studies, often coupled with computational modeling, provide quantitative insights into reaction rates and the factors that influence them. These studies are essential for understanding the role of catalysts, solvents, and substituents in ynamide transformations.

Computational Design and Prediction of New Derivatives with Tunable Reactivity

Computational chemistry has become an indispensable tool in modern organic synthesis, enabling the design of new molecules and the prediction of their reactivity. Density Functional Theory (DFT) calculations are widely used to investigate the electronic structure and reaction mechanisms of ynamides. nih.govrsc.orgacs.org

These computational studies can provide detailed information about transition state geometries and energies, which helps to rationalize experimentally observed reactivity and selectivity. For instance, DFT analyses have been instrumental in understanding the divergent reactivity of ynamides with azides in the presence of triflic acid, explaining how the choice of azide (B81097) can lead to different product outcomes. nih.gov

Furthermore, computational methods can be used to design new ynamide derivatives with tailored electronic properties. By modifying the substituents on the nitrogen atom or at the terminus of the alkyne, the reactivity of the ynamide can be fine-tuned for specific applications. This predictive power accelerates the discovery of new reactions and functional molecules. For example, computational studies have been used to rationalize the differences in reactivity of various ynamides in gold-catalyzed cyclization reactions. acs.org

Applications in Advanced Materials Science

The unique electronic and structural features of ynamides make them attractive building blocks for advanced materials. While research in this area is still emerging, the potential for using ynamides as monomers for specialized polymers is a promising avenue.

Specifically, the topochemical solid-state polymerization of 1,3-diacetylenes, which are structurally related to ynamides, can produce conjugated polymers with interesting physical properties like conductivity and optical nonlinearity. nih.gov This suggests that 1,3-butadiynamides, the ethynylogous cousins of ynamides, could be investigated for the creation of novel polymeric materials. nih.gov The intrinsic polarization of the ynamide functionality can be extended in these systems, making them appealing for applications in optoelectronics. nih.gov The reactivity of the ynamide moiety within a polymer backbone could also be exploited for post-polymerization modification, allowing for the synthesis of functional materials with tunable properties.

Elucidation of its Interactions with Non-Human Biological Targets

The structural motifs accessible from ynamide precursors are often found in biologically active molecules, prompting investigations into their interactions with biological targets. These are mechanistic biochemical studies aimed at understanding the fundamental interactions rather than assessing therapeutic efficacy.

Ynamides can serve as precursors to a variety of heterocyclic compounds, including biologically important oxazolidine-2,4-diones. nih.gov Understanding how these ynamide-derived structures interact with enzymes and receptors is a key area of research.

Computational docking studies can be employed to predict and analyze the binding of ynamide derivatives to the active sites of proteins. For example, a computational study on a related isothiazole (B42339) derivative investigated its interaction with phospholipase A2 (PLA2), identifying key hydrogen bonding and hydrophobic interactions. researchgate.net Similar in silico studies on this compound and its derivatives could guide the design of molecules that interact specifically with non-human biological targets for applications in areas such as agriculture or as biochemical probes.

Q & A

Q. How can reaction conditions be systematically optimized to synthesize Methyl 4-(methylamino)but-2-ynoate with high yield and purity?

- Methodological Answer : Optimization involves:

- Catalyst screening : Test palladium, copper, or organocatalysts to facilitate alkyne-amine coupling .

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) may enhance reaction efficiency by stabilizing intermediates .

- Protection/deprotection strategies : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the methylamino group during esterification .

- Real-time monitoring : Track progress via thin-layer chromatography (TLC) or gas chromatography–mass spectrometry (GC-MS) to minimize side reactions .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the alkyne (δ ~70–90 ppm for sp-hybridized carbons) and methylamino (δ ~2.5–3.5 ppm for N–CH₃) groups .

- Infrared Spectroscopy (IR) : Identify characteristic stretches for the ester carbonyl (~1740 cm⁻¹) and alkyne (~2100 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula and fragmentation patterns .

Q. How can researchers verify the compound’s purity and structural identity post-synthesis?

- Methodological Answer :

- HPLC analysis : Use reverse-phase chromatography with UV detection (λ = 220–260 nm) to assess purity (>95%) .

- Elemental analysis : Compare experimental C/H/N/O percentages with theoretical values .

- Database cross-referencing : Use the InChIKey (e.g., QAJPAJDCRJRFOV-UHFFFAOYSA-N for analogous esters) to search public databases like PubChem .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer :

- Comparative bioassays : Replicate studies under standardized conditions (e.g., fixed pH, temperature, and cell lines) to isolate variables .

- Dose-response analysis : Test a broad concentration range (nM to mM) to identify non-linear effects or off-target interactions .

- Meta-analysis : Use tools like SciFinder or Reaxys to collate data, noting discrepancies in assay methodologies (e.g., enzyme source, incubation time) .

Q. What experimental designs are suitable for studying the compound’s reactivity in Michael addition reactions?

- Methodological Answer :

- Electrophile variation : Test α,β-unsaturated carbonyls, nitroalkenes, or quinones to map regioselectivity .

- Kinetic studies : Monitor reaction progress via UV-Vis spectroscopy or stopped-flow techniques to determine rate constants .

- Computational modeling : Use density functional theory (DFT) to predict transition states and optimize reaction pathways .

Q. How can computational methods predict this compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular docking : Simulate binding poses with GROMACS or AutoDock to identify potential active sites .

- Molecular dynamics (MD) simulations : Analyze stability of ligand-target complexes over 100+ ns trajectories .

- Experimental validation : Confirm predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Key Guidelines for Researchers

- Literature review : Prioritize peer-reviewed journals over non-academic sources. Use Reaxys or SciFinder to validate compound novelty .

- Data reproducibility : Document all reaction parameters (e.g., stirring speed, inert atmosphere) to ensure reproducibility .

- Ethical compliance : Adhere to institutional safety protocols for handling reactive intermediates (e.g., alkynes, amines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.